molecular formula C8H8ClNO B13028401 1-(4-Chloro-3-pyridinyl)-1-propanone

1-(4-Chloro-3-pyridinyl)-1-propanone

Cat. No.: B13028401
M. Wt: 169.61 g/mol
InChI Key: KHRFMVGTTMVMHZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-pyridinyl)-1-propanone is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-pyridinyl)-1-propanone typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanone group. One common method is the reaction with propanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-pyridinyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-pyridinyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-pyridinyl)-1-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-pyridinyl)methanol: A related compound with a hydroxyl group instead of a ketone group.

    4-Chloro-3-pyridinecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-(4-Chloro-3-pyridinyl)-1-propanone.

    4-Chloropyridine: A simpler compound with only a chlorine substituent on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H8ClNO/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3

InChI Key

KHRFMVGTTMVMHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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